3-Amino-5-bromo-1-methylpyridin-2(1H)-one
Overview
Description
3-Amino-5-bromo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-5-bromo-1-methylpyridin-2(1H)-one can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and other therapeutic applications.
Medicine
In medicine, derivatives of pyridine compounds are often explored for their potential to treat various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with 1-methylpyridin-2(1H)-one, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine substituent or the pyridine ring itself.
Substitution: The amino and bromo groups make the compound a candidate for various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium amide (NaNH2) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.
Mechanism of Action
The mechanism of action for 3-Amino-5-bromo-1-methylpyridin-2(1H)-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloro-1-methylpyridin-2(1H)-one
- 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one
- 3-Amino-5-iodo-1-methylpyridin-2(1H)-one
Uniqueness
The uniqueness of 3-Amino-5-bromo-1-methylpyridin-2(1H)-one lies in its specific substituents, which can influence its reactivity, biological activity, and physical properties. The presence of a bromine atom, for example, can make it more reactive in certain types of chemical reactions compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
3-amino-5-bromo-1-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDZWOELKQDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680580 | |
Record name | 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910543-72-5 | |
Record name | 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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